2-(4-Chlorophenyl)-5-isobutyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-5-isobutyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are bicyclic compounds formed by the ring fusion of a benzene ring with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-isobutyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves the condensation of an aromatic amine, a phenol, and formaldehyde. This reaction proceeds through a Mannich-like condensation followed by a ring-closure process. The reaction conditions generally involve heating the reactants to a temperature range of 160–250°C .
Industrial Production Methods
In industrial settings, the production of benzoxazines can be optimized by using solvent-free microwave thermolysis, which is a convenient, rapid, high-yielding, and environmentally friendly protocol. This method allows for the efficient synthesis of benzoxazine derivatives under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-isobutyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield quinazoline derivatives, while reduction may produce various substituted benzoxazines .
Scientific Research Applications
2-(4-Chlorophenyl)-5-isobutyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Industrial Chemistry: It is used as a precursor in the synthesis of various industrial chemicals and materials, including dyes, pigments, and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-isobutyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Chlorophenyl)-5-isobutyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include other benzoxazine derivatives, such as:
3,4-Dihydro-2H-1,3-benzoxazines: These compounds have similar structural features and are used in similar applications.
Quinazoline Derivatives: These compounds share some structural similarities and have comparable biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties. The presence of the 4-chlorophenyl and isobutyl groups imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H21ClN2O |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-(2-methylpropyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C20H21ClN2O/c1-13(2)11-20-23-18(16-5-3-4-6-19(16)24-20)12-17(22-23)14-7-9-15(21)10-8-14/h3-10,13,18,20H,11-12H2,1-2H3 |
InChI Key |
MUSFHKHRDRKTKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.